2-Methoxy-3-(methoxymethyl)aniline
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Overview
Description
2-Methoxy-3-(methoxymethyl)aniline is an organic compound with the molecular formula C9H13NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by methoxy and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(methoxymethyl)aniline typically involves the reaction of 2-methoxyaniline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The general reaction scheme is as follows:
Formation of Imine: 2-methoxyaniline reacts with formaldehyde in the presence of an acid catalyst to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(methoxymethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Methoxy-3-(methoxymethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(methoxymethyl)aniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The methoxy and methoxymethyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyaniline: A precursor in the synthesis of 2-Methoxy-3-(methoxymethyl)aniline.
3-Methoxyaniline: Another isomer with different substitution patterns on the benzene ring.
2-Methoxy-4-(methoxymethyl)aniline: A compound with a similar structure but different substitution positions.
Uniqueness
This compound is unique due to the specific positioning of the methoxy and methoxymethyl groups on the benzene ring
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-methoxy-3-(methoxymethyl)aniline |
InChI |
InChI=1S/C9H13NO2/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5H,6,10H2,1-2H3 |
InChI Key |
VJHYOFWUIYSZGQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)N)OC |
Origin of Product |
United States |
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